
(E)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide, also known as MTAA, is a novel small molecule compound that has been found to possess various pharmacological properties.
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and structural characterization of thiophene derivatives, including compounds similar to “(E)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide,” play a crucial role in understanding their chemical behavior and potential applications. For instance, the synthesis and crystal structure determination of related thiophene-acrylamide compounds have been extensively studied to reveal their molecular configuration and intermolecular interactions (Lee et al., 2009). These studies often focus on the crystalline structure, revealing the compound's geometry, hydrogen bonding, and π-π stacking interactions, which are critical for its chemical and physical properties.
Photophysical and Photochemical Properties
Thiophene derivatives exhibit unique photophysical and photochemical properties, making them suitable for applications in materials science, including as photostabilizers and in nonlinear optical materials. The synthesis of new thiophene derivatives has shown a reduction in photodegradation levels of poly(vinyl chloride) films, demonstrating their potential as photostabilizers (Balakit et al., 2015). Additionally, thiophene dyes have been designed and synthesized for enhanced nonlinear optical limiting, suitable for protecting human eyes and optical sensors, and for stabilizing light sources in optical communications (Anandan et al., 2018).
Chemical Reactions and Applications
The chemical reactivity of thiophene derivatives, including acrylamide-linked structures, has been explored for various synthetic applications. These studies include reactions with α,β-unsaturated esters and nitriles, providing insights into the compound's versatility in chemical synthesis (Lee & Kim, 2000). Such research underscores the compound's potential in creating novel materials and chemicals with specific properties.
Biocompatible Applications
Investigations into the biocompatibility and potential biomedical applications of thiophene derivatives also constitute an important area of research. For example, studies on poly[oligo(ethylene glycol) (meth)acrylamides], which share functional group similarities with the mentioned compound, highlight their improved solubility and potential as biocompatible PEG analogues, suggesting their utility in medical and pharmaceutical applications (Chua et al., 2012).
properties
IUPAC Name |
(E)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S2/c1-11-5-7-14(20-11)13(18-2)10-16-15(17)8-6-12-4-3-9-19-12/h3-9,13H,10H2,1-2H3,(H,16,17)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYULIBZXLOPRAU-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)C=CC2=CC=CS2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)C(CNC(=O)/C=C/C2=CC=CS2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

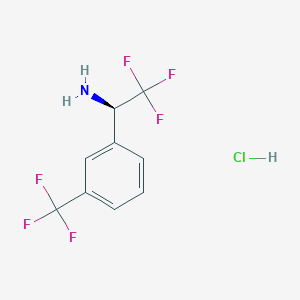


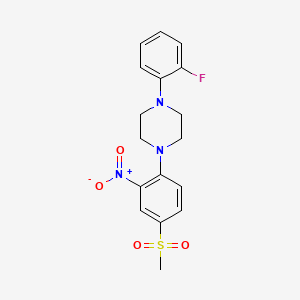
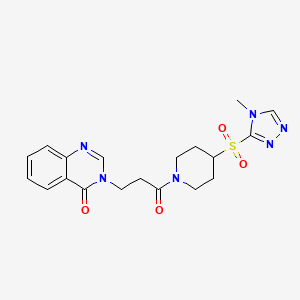
![N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}pent-4-enamide](/img/structure/B2807359.png)
![(1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-YL)methanol](/img/structure/B2807362.png)
![N-(3-carbamoyl-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2807363.png)
![3-[4-(4-Nitropyrazol-1-yl)pyrazol-1-yl]propan-1-amine](/img/structure/B2807367.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-methylimidazole-4-sulfonamide](/img/structure/B2807368.png)
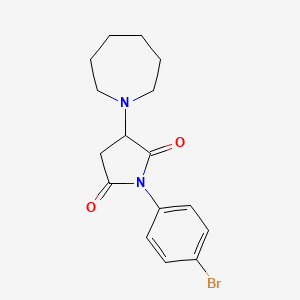
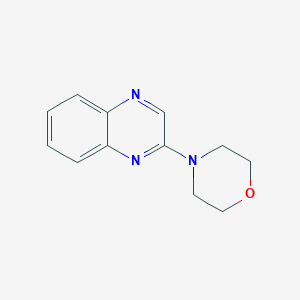
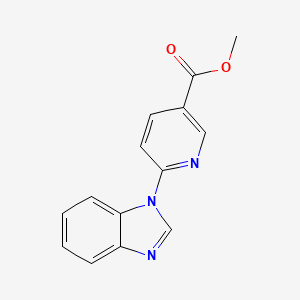
![Tert-butyl N-[(6-phenylpyrimidin-4-yl)methyl]carbamate](/img/structure/B2807373.png)